2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl-

Description

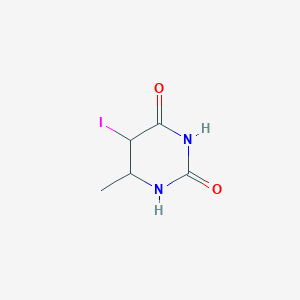

2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- is a halogenated pyrimidinedione derivative characterized by an iodine atom at position 5 and a methyl group at position 4. Structurally, it belongs to the uracil family, where the parent compound, uracil (2,4(1H,3H)-pyrimidinedione), lacks substituents at positions 5 and 6 . The introduction of iodine and methyl groups alters its electronic, steric, and biochemical properties, making it distinct from natural pyrimidines like thymine (5-methyluracil) and synthetic derivatives such as Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)pyrimidinedione) .

Structure

3D Structure

Properties

Molecular Formula |

C5H7IN2O2 |

|---|---|

Molecular Weight |

254.03 g/mol |

IUPAC Name |

5-iodo-6-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C5H7IN2O2/c1-2-3(6)4(9)8-5(10)7-2/h2-3H,1H3,(H2,7,8,9,10) |

InChI Key |

COOQVNIPRCFCIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)NC(=O)N1)I |

Origin of Product |

United States |

Preparation Methods

Oxidative Halogenation with I₂/NaNO₂

The most efficient method involves iodination of 6-methyluracil using iodine (I₂) and sodium nitrite (NaNO₂) in acetonitrile under ambient conditions. This one-step reaction proceeds via in situ generation of an iodinating agent (likely I⁺), which selectively substitutes the 5-position of the pyrimidine ring.

Reaction Conditions

- Substrate : 6-Methyluracil (1 mmol)

- Reagents : I₂ (1 mmol), NaNO₂ (1 mmol)

- Solvent : Acetonitrile (1.2 mL)

- Temperature : 30°C

- Time : 0.5–1.5 hours

- Yield : 90%

The reaction’s regioselectivity arises from the electron-donating methyl group at C6, which activates the C5 position for electrophilic substitution. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure, with the iodine atom’s presence verified by a characteristic singlet in the ¹H NMR spectrum (δ = 7.50–7.97 ppm).

Catalytic and Solvent-Free Methods

Methanesulfonic Acid-Mediated Iodination

A patented industrial-scale method employs methanesulfonic acid (MSA) and dimethylformamide (DMF) to facilitate iodination. This approach achieves high yields (90%) while minimizing byproducts.

Procedure

- Reagents : 6-Methyluracil (32.5 g), I₂ (254 mg), MSA (1.79 mL)

- Conditions : 40°C in DMF (320 mL) for 20 hours

- Work-up : Precipitation with diethyl ether, filtration, and vacuum drying

This method’s scalability is enhanced by continuous flow reactors, which improve safety and efficiency during iodine handling.

Mechanistic Insights

Electrophilic Substitution Pathway

Iodination proceeds via an electrophilic aromatic substitution (EAS) mechanism:

- Generation of I⁺ : I₂ and NaNO₂ react to form nitrosonium (NO⁺), which oxidizes I₂ to I⁺.

- Activation : The methyl group at C6 donates electron density, activating C5 for attack.

- Substitution : I⁺ replaces a proton at C5, forming the iodo derivative.

Supporting Evidence

- IR spectra show disappearance of the C5–H stretch (≈3100 cm⁻¹) post-reaction.

- Computational studies (DFT) predict a lower activation energy for C5 substitution compared to C2 or C4.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| I₂/NaNO₂ in CH₃CN | 30°C, ambient pressure | 90 | 1.5 h | Moderate |

| MSA/DMF | 40°C, reflux | 90 | 20 h | High |

| Microwave (analogous) | 140°C, solvent-free | 85–90 | 15 min | High |

Key Observations

- The I₂/NaNO₂ method offers rapid, high-yield synthesis but requires careful handling of toxic solvents.

- Industrial protocols (e.g., MSA/DMF) prioritize yield and purity over reaction speed.

Industrial-Scale Production Considerations

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- is as an intermediate in the synthesis of various pharmaceutical compounds. For instance:

- Elagolix Synthesis : This compound serves as a precursor in the production of Elagolix, a gonadotropin-releasing hormone antagonist used to treat endometriosis. The synthesis involves multiple steps where 2,4(1H,3H)-Pyrimidinedione derivatives are utilized to introduce functional groups necessary for biological activity .

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidinedione exhibit notable antimicrobial properties. Several studies have synthesized new pyrimidine derivatives incorporating the 5-iodo-6-methyl- moiety and evaluated their effectiveness against various pathogens.

- Antibacterial Properties : Compounds derived from 2,4(1H,3H)-Pyrimidinedione have shown significant antibacterial activity against strains such as E. coli, Staphylococcus aureus, and Bacillus subtilis. For example, halogen-substituted derivatives exhibited enhanced activity compared to standard antibiotics like ciprofloxacin .

Anticancer Applications

The biological significance of pyrimidine derivatives extends to oncology. Research has highlighted the potential of these compounds in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth.

- Mechanism of Action : Pyrimidinediones can act as inhibitors of DNA polymerases and other enzymes critical for cancer cell proliferation. Studies have indicated that certain derivatives can significantly reduce tumor growth in vitro and in vivo models .

Methodologies for Synthesis

The synthesis of 2,4(1H,3H)-Pyrimidinedione derivatives often employs modern organic chemistry techniques:

- Sonogashira Coupling : A notable reaction involving this compound is its coupling with ethynyl-trimethyl-silane to yield 2-hydroxy-6-methyl-5-trimethylsilanylethynyl-1H-pyrimidin-4-one. This reaction requires palladium catalysts and specific solvents under controlled conditions (e.g., dimethylformamide at 40 °C) to achieve favorable yields .

Case Study 1: Antimicrobial Efficacy

A series of studies synthesized novel pyrimidine derivatives based on 2,4(1H,3H)-Pyrimidinedione and tested their antimicrobial efficacy through agar well diffusion methods. Results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

Research published in peer-reviewed journals has documented the anticancer potential of pyrimidine derivatives. One study reported that a specific derivative demonstrated a potency exceeding that of conventional chemotherapeutics by a factor of ten against certain cancer cell lines .

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The iodine atom and the methyl group can influence the compound’s binding affinity and specificity towards these targets. The compound can inhibit or modulate the activity of enzymes involved in DNA replication or repair, leading to its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Structural Features

Key structural differences among pyrimidinedione derivatives are summarized below:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Applications/Properties |

|---|---|---|---|---|

| 5-Iodo-6-methyluracil | I (C5), CH₃ (C6) | C₅H₅IN₂O₂ | 252.01 g/mol | Synthetic intermediate, potential bioactive agent (hypothetical) |

| Thymine (5-Methyluracil) | CH₃ (C5) | C₅H₆N₂O₂ | 126.11 g/mol | DNA nucleobase |

| Uracil | None | C₄H₄N₂O₂ | 112.09 g/mol | RNA nucleobase |

| Bromacil | Br (C5), CH₃ (C6), C₃H₇ (C3) | C₉H₁₃BrN₂O₂ | 273.12 g/mol | Herbicide |

| Terbacil | Cl (C5), CH₃ (C6), C(CH₃)₃ (C3) | C₉H₁₃ClN₂O₂ | 216.67 g/mol | Herbicide |

| 5-Bromo-2,4(1H,3H)-pyrimidinedione (AP-32) | Br (C5) | C₄H₃BrN₂O₂ | 190.99 g/mol | Natural product (marine algae) |

Structural Insights :

Physicochemical Properties

However, inferences can be drawn from analogues:

- Solubility : Uracil and thymine are water-soluble due to polar NH and carbonyl groups. Bromacil and Terbacil show lower solubility in water (~20–30 mg/L) due to bulky alkyl/aryl substituents . The iodine substituent in 5-iodo-6-methyluracil may further reduce solubility compared to uracil.

- Thermal Stability : Thymine decomposes at ~335°C, while Bromacil melts at 158–160°C . Iodine’s polarizability could lower the melting point relative to brominated analogues.

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl-, also known as 5-iodo-6-methyluracil, is an organic compound with the molecular formula C₅H₅IN₂O₂ and CAS number 1461-67-2. This compound belongs to the class of pyrimidines, which are known for their diverse biological activities. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

The chemical properties of 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅IN₂O₂ |

| Molecular Weight | 251.93957 g/mol |

| IUPAC Name | 5-iodo-6-methyl-1H-pyrimidine-2,4-dione |

| CAS Number | 1461-67-2 |

| Polar Surface Area | 58.2 Ų |

| Complexity | 234 |

Biological Activity

The biological activities associated with 2,4(1H,3H)-Pyrimidinedione derivatives include:

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-iodo-6-methyluracil demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a recent study, it was found that increasing concentrations of pyrimidine derivatives led to enhanced antibacterial action, with complete inhibition of bacterial growth at concentrations as high as 800 µg/mL .

Anticancer Properties

The anticancer potential of pyrimidine derivatives has been extensively studied. A specific case study highlighted that compounds containing similar structural features to 5-iodo-6-methyluracil exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics .

The mechanism by which 2,4(1H,3H)-Pyrimidinedione exerts its biological effects is believed to involve the inhibition of key enzymes and pathways within microbial and cancerous cells. For instance:

- Inhibition of DNA Polymerase : Some studies suggest that pyrimidine derivatives can act as inhibitors of DNA polymerase activity in bacteria and cancer cells .

- Enzyme Modulation : The compound may interact with various enzymes involved in metabolic pathways, leading to altered cellular functions and apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of 2,4(1H,3H)-Pyrimidinedione typically involves several chemical reactions that can yield various derivatives with enhanced biological properties. A common method includes the reaction of barbituric acid with iodoacetone under controlled conditions to produce the desired compound . The following table summarizes some notable derivatives and their applications:

| Derivative Name | Synthesis Method | Biological Activity |

|---|---|---|

| 5-Iodo-6-methyluracil | Reaction with iodoacetone | Antimicrobial |

| 1-[2-Fluoro-6-(trifluoromethyl)benzyl]-5-iodo-6-methylpyrimidine-2,4-dione | Condensation reaction under reflux | Anticancer |

| Tetrahydropyrimido[4,5-d]pyrimidine-diones | Biginelli-type reaction involving barbituric acid | Antiviral and antibacterial |

Case Studies

Several case studies have illustrated the practical applications of 2,4(1H,3H)-Pyrimidinedione in drug development:

- Anticancer Study : A study evaluated the efficacy of a series of pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain modifications to the pyrimidine structure significantly enhanced cytotoxicity compared to standard treatments .

- Antimicrobial Evaluation : Another study assessed the antibacterial properties of several pyrimidine derivatives against clinical isolates. The results showed that compounds similar to 5-iodo-6-methyluracil had remarkable activity against resistant strains of bacteria .

Q & A

Q. What are the recommended synthetic routes for 5-iodo-6-methyl-2,4(1H,3H)-pyrimidinedione, and how can reaction efficiency be optimized?

- Methodological Answer : A one-pot synthesis approach, commonly used for dihydropyrimidine derivatives, can be adapted. Start with 6-methyluracil as the precursor, followed by iodination using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under nitrogen to prevent oxidation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of uracil to ICl) to minimize side products. Post-reaction, quench with sodium thiosulfate to remove excess iodine .

Q. Which purification techniques are most effective for isolating 5-iodo-6-methyl-2,4(1H,3H)-pyrimidinedione from reaction mixtures?

- Methodological Answer : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for initial purification. Follow with recrystallization in ethanol-water (7:3 v/v) to enhance purity. Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase, retention time ~8.2 min) and ensure >98% purity for downstream applications .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

Q. How should researchers handle and store 5-iodo-6-methyl-2,4(1H,3H)-pyrimidinedione to ensure safety and stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation. Use PPE (gloves, lab coat) during handling. In case of exposure, rinse skin with water for 15 minutes and consult a physician. Refer to SDS guidelines for pyrimidinedione analogs for disposal protocols .

Q. What preliminary assays are used to screen the biological activity of this compound?

- Methodological Answer : Conduct antimicrobial susceptibility testing (e.g., MIC assays against E. coli and S. aureus). For anticancer activity, use MTT assays on HeLa or MCF-7 cell lines at concentrations 1–100 µM. Compare results to structurally related compounds with known activities (e.g., 5-fluoro-6-methyl analogs) to infer structure-activity trends .

Advanced Research Questions

Q. How can mechanistic studies elucidate the iodination pathway in the synthesis of this compound?

Q. What computational tools are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) against thymidylate synthase (PDB ID: 1HVY) to predict binding affinity. Validate with MD simulations (GROMACS, 100 ns trajectory) to assess stability of ligand-protein complexes. Cross-reference with QSAR models trained on pyrimidinedione derivatives .

Q. How can contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Re-examine sample purity via HPLC-MS to rule out impurities. Perform variable-temperature NMR to detect dynamic effects (e.g., tautomerism). Compare experimental X-ray data with computational crystallography (Mercury software) to resolve discrepancies in bond lengths/angles .

Q. What strategies optimize reaction conditions for large-scale synthesis without compromising yield?

- Methodological Answer : Use design of experiments (DoE) with factors like temperature, solvent polarity, and catalyst loading. Apply response surface methodology (RSM) to identify optimal conditions. Scale-up using flow chemistry (microreactors) to enhance heat/mass transfer and reduce reaction time .

Q. How do substituent effects (iodo vs. methyl) influence the compound’s electronic properties and reactivity?

- Methodological Answer :

Perform cyclic voltammetry to measure redox potentials (±0.5 V vs. Ag/AgCl). Calculate Hammett σ constants using DFT (M06-2X/def2-TZVP) to quantify electron-withdrawing/donating effects. Compare with UV-Vis spectra (λmax shifts) to correlate electronic structure with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.